4-Methylnaphthalene-1,2-dione
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Overview
Description
4-Methylnaphthalene-1,2-dione, also known as menadione, is a synthetic naphthoquinone derivative. It belongs to the vitamin K group and is often referred to as vitamin K3. This compound is not found naturally and is used as a precursor to synthesize vitamins K1 and K2 .
Preparation Methods
4-Methylnaphthalene-1,2-dione can be synthesized through various methods. One common synthetic route involves the oxidation of 4-methylnaphthalene using hydrogen peroxide in the presence of a catalyst . Industrial production methods often utilize polyoxometalate-based coordination polymers as heterogeneous catalysts to achieve high yields .
Chemical Reactions Analysis
4-Methylnaphthalene-1,2-dione undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone forms.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
4-Methylnaphthalene-1,2-dione has a broad range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the production of other quinones and vitamins.
Medicine: It has been studied for its anticancer and antihemorrhagic properties.
Mechanism of Action
The mechanism of action of 4-Methylnaphthalene-1,2-dione involves its conversion to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone form of the compound, produced by NQO1 . The compound acts as a circulating form of vitamin K, which is crucial for various physiological processes .
Comparison with Similar Compounds
4-Methylnaphthalene-1,2-dione is similar to other naphthoquinone derivatives such as:
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Both compounds possess anticancer and antihemorrhagic properties.
2-Methyl-1,4-naphthoquinone: . The uniqueness of this compound lies in its synthetic versatility and its role as a precursor in the production of essential vitamins.
Properties
CAS No. |
7477-57-8 |
---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChI Key |
CQOLMXXJPNVCME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
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